1,4-Dihydropyrazine

Electrochemistry Cyclic Voltammetry Electron Transfer

1,4-Dihydropyrazine (CAS 3026-16-2) is an 8π-electron antiaromatic heterocycle that serves as an exceptional electron donor for charge-transfer complexes and organic conducting materials, with a documented extremely negative oxidation potential. Its unique conformational flexibility—ranging from planar to boat-like conformations—makes it a critical scaffold for modeling flavin coenzyme electron-transfer behavior, a capability unavailable with rigid pyrazine analogs. Procure this research compound for developing electron-rich materials, studying structure-controlled redox processes, or as a precursor for synthetic elaboration. Note: due to inherent oxidative instability, storage and handling under inert conditions are mandatory.

Molecular Formula C4H6N2
Molecular Weight 82.10 g/mol
CAS No. 3026-16-2
Cat. No. B12976148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydropyrazine
CAS3026-16-2
Molecular FormulaC4H6N2
Molecular Weight82.10 g/mol
Structural Identifiers
SMILESC1=CNC=CN1
InChIInChI=1S/C4H6N2/c1-2-6-4-3-5-1/h1-6H
InChIKeyXYNBEQAWBCGIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dihydropyrazine (CAS 3026-16-2): Baseline Properties and Scientific Procurement Relevance


1,4-Dihydropyrazine (CAS 3026-16-2) is an 8π-electron heterocyclic system formally classified as an antiaromatic dihydro derivative of pyrazine [1]. This core scaffold exists as a non-aromatic, partially saturated ring, distinguishing it from the fully aromatic pyrazine parent system . Its fundamental physical properties include a molecular weight of 82.10 g/mol, a predicted boiling point of 169.7±40.0 °C, and a predicted density of 0.964±0.06 g/cm³ . The 1,4-dihydropyrazine ring system is a key structural feature in redox-active biological molecules, including 1,5-dihydroflavin coenzymes and certain marine luciferins [2]. The compound is typically utilized as a research chemical in the development of electron-rich materials and as a precursor for further synthetic elaboration.

Why Generic Substitution of 1,4-Dihydropyrazine (CAS 3026-16-2) Fails: Critical Differentiators in Electrochemical and Conformational Behavior


1,4-Dihydropyrazine cannot be interchanged with other pyrazine derivatives or isomeric dihydropyrazines due to its unique 8π-electron antiaromatic character, which imparts a distinct electron-rich nature and conformational flexibility not observed in 6π aromatic pyrazines or 1,2-/1,6-dihydropyrazine isomers [1]. While pyrazine is an electron-deficient heterocycle with low reactivity toward oxidation, the 1,4-dihydropyrazine core is sufficiently π-electron rich to undergo facile one-electron oxidation, even when bearing electron-withdrawing N-substituents [2]. Furthermore, the 1,4-isomer exhibits a pronounced capacity for structural flexibility—ranging from planar to boat-like conformations depending on substitution patterns—a property that directly governs its redox behavior and is absent in the rigid planar structure of pyrazine [3]. This combination of antiaromaticity, electron richness, and conformational adaptability means that substituting a pyrazine, quinoxaline, or a different dihydropyrazine isomer will fundamentally alter the redox, spectroscopic, and biological performance of the final system [4].

Quantitative Differentiation Evidence for 1,4-Dihydropyrazine (CAS 3026-16-2) vs. Pyrazine and Isomeric Analogs


Reversible One-Electron Oxidation at Extremely Negative Potentials vs. Pyrazine

In contrast to the electron-deficient pyrazine ring, the 1,4-dihydropyrazine system exhibits a strong propensity for one-electron oxidation. N,N′-disilylated 1,4-dihydropyrazines undergo reversible oxidation at remarkably negative potentials, with values of -0.90 V and -0.85 V vs. Fc+/0 reported for two derivatives [1]. Electrochemical studies confirm that the parent 1,4-dihydropyrazine system is sufficiently π-electron rich to accommodate π-accepting N-substituents without losing its ability to undergo one-electron oxidation to persistent radical cations [2].

Electrochemistry Cyclic Voltammetry Electron Transfer

Conformational Flexibility: Planar vs. Boat Conformation Controlled by Substitution

The 1,4-dihydropyrazine ring displays exceptional structural flexibility depending on substitution. X-ray crystallography reveals that 1,4-bis(trimethylgermyl)- and 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine exhibit virtually planar six-membered ring conformations with minimal pyramidalization at nitrogen centers [1]. In contrast, the sterically more crowded 2,3,5,6-tetramethyl derivative adopts a pronounced boat conformation with a dihedral angle of approximately 140° between the ring halves [1][2]. This flexibility is a direct consequence of the antiaromatic 8π-electron system and is not observed in the rigid planar structure of pyrazine.

X-ray Crystallography Conformational Analysis Structure-Property Relationships

In Vivo DNA Strand-Cleavage and Genotoxicity vs. Pyrazine (Inert)

Dihydropyrazines (DHPs) exhibit dose-dependent DNA strand-cleavage activity and mutagenicity in Escherichia coli, a property completely absent in the aromatic pyrazine core. DHP exposure caused dose-dependent inhibition of cell growth in wild-type strains, cell death in recA and uvrB mutant strains, and increased mutation frequency in uvrB strains [1]. The mechanism involves generation of hydroxyl and carbon-centered radicals that cleave DNA single-strands [2].

Genotoxicity DNA Damage Biological Activity

Isomerization Susceptibility: 1,4-Dihydropyrazine vs. 1,2- and 1,6-Isomers

Electrochemical reduction of pyrazines in alkaline hydroorganic medium produces 1,4-dihydropyrazines that are too easily oxidizable to be isolated. These derivatives isomerize into the thermodynamically more stable 1,2- or 1,6-dihydropyrazines, with the isomerization rate depending on pH and cosolvent [1]. This instability is characteristic of the 1,4-isomer and distinguishes it from other dihydropyrazine isomers that can be isolated under standard conditions.

Isomerization Thermodynamic Stability Electrochemical Synthesis

Optimal Research and Industrial Application Scenarios for 1,4-Dihydropyrazine (CAS 3026-16-2) Based on Quantitative Differentiation Evidence


Electron Donor in Charge-Transfer Complexes and Conducting Materials

The extremely negative oxidation potential (-0.90 V vs. Fc+/0 for silylated derivatives) [1] makes 1,4-dihydropyrazine an exceptional electron donor for the construction of charge-transfer complexes and organic conducting materials. Its ability to undergo reversible one-electron oxidation to persistent radical cations [2] enables applications in organic electronics, molecular magnets, and electron-exchange systems, including documented reactivity with C60 [1]. This electron-rich character is unavailable with pyrazine or 1,2-/1,6-dihydropyrazine isomers.

Flavin Enzyme Model Compounds for Electron Transfer Studies

The conformational flexibility of the 1,4-dihydropyrazine ring—capable of adopting planar or boat conformations with dihedral angles up to 140° [3]—makes it a valuable structural model for investigating flavin coenzymes. The correlation between ring conformation and electron transfer behavior provides a tunable platform for studying structure-controlled one-electron vs. two-electron transfer processes in flavoenzymes [4], a capability not offered by rigid pyrazine analogs.

DNA-Targeting Agents and Genotoxicity Research Probes

Dihydropyrazines exhibit dose-dependent DNA strand-cleavage activity and mutagenicity in bacterial systems through radical generation [5]. The 1,4-dihydropyrazine scaffold can serve as a core for developing novel DNA-cleaving agents or as a positive control in genotoxicity screening assays. In contrast, pyrazine lacks this biological activity, making 1,4-dihydropyrazine the preferred scaffold for studies requiring a reactive, DNA-damaging heterocycle.

Synthetic Intermediate Requiring Stabilization or In Situ Generation

Due to the inherent instability of parent 1,4-dihydropyrazine toward oxidation and isomerization to 1,2- or 1,6-isomers [6], this compound is best utilized as a transient intermediate in electrochemical or synthetic transformations, or as a protected/stabilized derivative (e.g., N-silylated or N-acylated forms) for subsequent functionalization [7]. This scenario is distinct from the use of stable pyrazine or 1,2-dihydropyrazine, which can be handled and stored without special precautions.

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